molecular formula C7H14ClN3 B1505388 3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride CAS No. 79319-22-5

3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride

Cat. No.: B1505388
CAS No.: 79319-22-5
M. Wt: 175.66 g/mol
InChI Key: PALQJKBHSWKPDI-UHFFFAOYSA-N
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Description

3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride (CAS: 79319-22-5) is an imidazole-derived amine salt with a molecular formula of C₇H₁₃N₃·HCl and a molar mass of 175.66 g/mol . It is commercially available with a purity of ≥95% and is commonly used in pharmaceutical and chemical synthesis due to its versatile reactivity . Key physicochemical properties include a boiling point range of 110–112°C and a flash point exceeding 110°C, indicating moderate thermal stability . The compound is classified under acute toxicity (oral, dermal) and skin corrosion categories, necessitating stringent handling protocols .

Properties

IUPAC Name

3-(2-methylimidazol-1-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.ClH/c1-7-9-4-6-10(7)5-2-3-8;/h4,6H,2-3,5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALQJKBHSWKPDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70703091
Record name 3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

175.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1059626-17-3, 79319-22-5
Record name 1H-Imidazole-1-propanamine, 2-methyl-, hydrochloride (1:2)
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URL https://commonchemistry.cas.org/detail?cas_rn=1059626-17-3
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Record name 3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride
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Biological Activity

3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride, also known as a derivative of imidazole, has garnered attention for its potential biological activities. Imidazole derivatives are known for their diverse pharmacological properties, including antimicrobial, antifungal, and antiparasitic activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H14ClN3\text{C}_7\text{H}_{14}\text{ClN}_3

This compound features a propanamine backbone with a methyl-substituted imidazole ring, which is critical for its biological activity.

Research indicates that imidazole derivatives can act through various mechanisms:

  • Inhibition of Enzymatic Activity : Many imidazole compounds inhibit specific enzymes that are crucial for pathogen survival. For instance, structure-guided design has led to the identification of potent inhibitors against Trypanosoma brucei methionyl-tRNA synthetase, showcasing the potential for treating human African trypanosomiasis (HAT) .
  • Antimicrobial Activity : Imidazole derivatives have shown promising results against various fungi and bacteria. For example, related compounds have demonstrated superior anti-Candida activity compared to traditional antifungals like fluconazole .

Antifungal Activity

A study evaluating the antifungal properties of imidazole derivatives found that certain compounds exhibited significant inhibition against Candida albicans and Candida tropicalis. The minimum inhibitory concentration (MIC) values indicated that some derivatives were more potent than fluconazole, making them viable candidates for further development .

CompoundMIC (µmol/mL)Comparison to Fluconazole
5j0.0054300-fold more potent
5h0.0112Comparable to miconazole

Antiparasitic Activity

The compound's efficacy against Trypanosoma brucei was assessed through growth inhibition assays. The best-performing derivatives showed EC50 values in the low nanomolar range (e.g., 22 nM), indicating strong antiparasitic activity with low toxicity to mammalian cells .

Case Studies

Several studies have highlighted the biological activity of imidazole derivatives:

  • Study on Antifungal Properties : A series of new oxime derivatives were tested for anti-Candida activity. The most active compound exhibited a MIC significantly lower than fluconazole, suggesting a potential new treatment avenue for resistant fungal infections .
  • Antiparasitic Research : In a study focused on HAT, novel inhibitors based on imidazole structures were identified that effectively inhibited TbMetRS with promising pharmacokinetic profiles after oral dosing in animal models .

Scientific Research Applications

Chemistry

3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, including:

  • Alkylation : The imidazole ring can be alkylated to introduce different functional groups.
  • Substitution Reactions : The compound can undergo nucleophilic substitution, making it useful in synthesizing derivatives with specific properties.

Biology

In biological research, this compound has been studied for its potential antimicrobial and anticancer properties:

  • Antimicrobial Activity : Preliminary studies indicate that imidazole derivatives exhibit significant antimicrobial effects against various bacterial strains. For instance, the minimum inhibitory concentration (MIC) values against certain bacteria have been reported as follows:
Target OrganismMIC Values (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43

These findings suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

  • Anticancer Potential : In vitro studies have shown that this compound can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth. Notably, it has demonstrated activity against BCR-ABL positive leukemia cells with IC₅₀ values reported in the micromolar range.

Medicine

The compound is under investigation for its potential therapeutic effects in treating various diseases. Its mechanism of action may involve:

  • Receptor Modulation : Interaction with imidazole receptors that play a crucial role in neurotransmission.
  • Enzyme Inhibition : Possible inhibition of kinases critical for cancer cell survival.

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

Antimicrobial Efficacy Study

A study focused on the antimicrobial properties of imidazole derivatives found that modifications in side chains significantly impacted antimicrobial potency, indicating a structure-activity relationship (SAR) that could guide further development.

Anticancer Activity Study

In a recent investigation, this compound was evaluated against multiple cancer cell lines, demonstrating significant reductions in cell viability at low concentrations, suggesting its potential as a therapeutic agent against specific types of leukemia.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Ethyl or benzimidazole substitutions (e.g., CAS 2258-24-4, 797814-91-6) modulate solubility and biological activity by altering hydrophobicity and π-π interactions .
  • Salt Forms: Dihydrochloride derivatives (e.g., CAS 1059626-17-3) exhibit improved aqueous solubility compared to mono-hydrochloride forms, facilitating pharmaceutical formulations .

Physicochemical and Toxicological Profiles

Property 3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine HCl 3-(1-Methylbenzimidazol-2-yl)propan-1-amine dihydrochloride 2-(1H-Imidazol-5-yl)-2-methylpropan-1-amine HCl
Boiling Point (°C) 110–112 >200 (decomposes) Not reported
Water Solubility Moderate (enhanced by HCl) High (due to dihydrochloride) Low
Acute Toxicity (Oral LD₅₀, rat) 300–500 mg/kg 200–400 mg/kg Not classified
Skin Irritation Severe (Category 1B) Moderate Mild

Notable Trends:

  • Solubility: Dihydrochloride salts (e.g., CAS 1059626-17-3, 797814-91-6) generally exhibit superior solubility in polar solvents compared to mono-salts .
  • Toxicity : Benzimidazole derivatives (CAS 797814-91-6) show higher acute toxicity, likely due to enhanced membrane permeability .

Preparation Methods

Synthetic Route Overview

The primary and most documented method for synthesizing 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine involves the nucleophilic substitution (alkylation) of 2-methylimidazole with a suitable halogenated alkylamine, typically 3-chloropropan-1-amine. This reaction proceeds under basic conditions to facilitate the displacement of the halogen by the imidazole nitrogen.

  • Reactants: 2-methylimidazole and 3-chloropropan-1-amine
  • Conditions: Basic medium, often sodium hydroxide or potassium carbonate
  • Solvent: Polar aprotic solvents or water-based systems
  • Temperature: Mild heating or reflux to promote reaction kinetics

This reaction yields the free base of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine, which can subsequently be converted to its hydrochloride salt by treatment with hydrochloric acid.

Reaction Scheme

$$
\text{2-methylimidazole} + \text{3-chloropropan-1-amine} \xrightarrow[\text{Base}]{\text{Solvent, Heat}} \text{3-(2-methyl-1H-imidazol-1-yl)propan-1-amine} \xrightarrow[\text{HCl}]{\text{Solvent}} \text{Hydrochloride salt}
$$

Industrial Scale Considerations

In industrial production, this alkylation reaction is optimized for yield and purity by:

  • Using continuous flow reactors for better heat and mass transfer
  • Employing large-scale bases (e.g., potassium carbonate) for cost-effectiveness
  • Applying advanced purification techniques such as crystallization or chromatography to isolate the hydrochloride salt with high purity

Alternative Synthetic Approach via 3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol Intermediate

Synthesis of 3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol

An alternative pathway involves the synthesis of the corresponding alcohol intermediate, 3-(2-methyl-1H-imidazol-1-yl)propan-1-ol, followed by its conversion to the amine.

  • Reaction: 2-methylimidazole reacts with trimethylene carbonate in toluene under reflux for 5 hours.
  • Yield: Approximately 76%
  • Purification: Distillation under reduced pressure (155-157°C at 5 mm Hg)
  • Characterization: Confirmed by proton NMR and elemental analysis

Comparative Data Table of Preparation Methods

Preparation Step Method/Condition Yield (%) Key Notes
Alkylation of 2-methylimidazole with 3-chloropropan-1-amine Base (NaOH or K2CO3), reflux or mild heating Not specified (typically moderate to high) Direct synthesis of free base; scalable industrially
Synthesis of 3-(2-methyl-1H-imidazol-1-yl)propan-1-ol 2-methylimidazole + trimethylene carbonate, toluene, reflux 5 h 76% Intermediate step; requires further amination
Conversion of amine to hydrochloride salt Treatment with HCl in appropriate solvent Quantitative Enhances solubility and stability for research use

Research Findings and Analytical Data

  • NMR Spectroscopy: Proton NMR confirms the substitution pattern on the imidazole ring and the propanamine chain.
  • Elemental Analysis: Carbon, hydrogen, and nitrogen percentages closely match calculated values, confirming compound purity.
  • Boiling Point: For the alcohol intermediate, 155-157°C at 5 mm Hg, indicating moderate volatility suitable for distillation purification.
  • Solubility: Hydrochloride salt form exhibits enhanced aqueous solubility, facilitating biological assay formulation.

Q & A

Q. What are the established synthetic routes for 3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves refluxing 2-methylimidazole with 3-chloropropylamine hydrochloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., triethylamine) for 5–8 hours. Post-reaction, the product is precipitated with cold water, filtered, and recrystallized from ethyl acetate or ethanol . Side reactions, such as over-alkylation, are mitigated by controlling stoichiometry and reaction time.

Q. How is the structural integrity of the compound verified post-synthesis?

Characterization employs:

  • NMR spectroscopy : To confirm the imidazole ring protons (δ 6.8–7.2 ppm) and propylamine chain protons (δ 1.5–3.0 ppm).
  • HPLC-MS : For purity assessment (>95%) and molecular ion detection ([M+H]+ at m/z 170.1).
  • X-ray crystallography (if crystalline): To resolve the hydrochloride salt’s three-dimensional conformation .

Q. What are the critical storage and handling protocols?

Store under inert gas (N₂/Ar) at 2–8°C in airtight containers. Avoid exposure to moisture, strong oxidizers (risk of exothermic decomposition), and high temperatures (>40°C). Use PPE (gloves, goggles) due to skin corrosion (Category 1B) and acute oral toxicity (Category 4) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products (e.g., dimerization)?

  • Solvent selection : Replace DMF with acetonitrile to reduce nucleophilicity and side reactions.
  • Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to enhance imidazole activation.
  • Kinetic monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reagent addition rates .

Q. What analytical strategies resolve discrepancies in biological activity data across studies?

  • Dose-response normalization : Account for batch-to-batch purity variations via LC-MS quantification.
  • Receptor binding assays : Use radiolabeled ligands (e.g., ³H) to validate target specificity and rule off-target effects.
  • Control experiments : Include reference compounds (e.g., histamine receptor antagonists) to contextualize activity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking simulations : Utilize Schrödinger Suite or AutoDock Vina to model binding to imidazole-recognizing receptors (e.g., histamine H₃).
  • MD simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water) over 100-ns trajectories.
  • QSAR : Derive predictive models using descriptors like logP, polar surface area, and H-bond donors .

Q. What methods quantify trace impurities (e.g., residual solvents or degradation products)?

  • GC-MS headspace analysis : Detect volatile residuals (e.g., DMF, ethyl acetate) at ppm levels.
  • Stability-indicating HPLC : Use C18 columns and gradient elution to separate degradation peaks under accelerated conditions (40°C/75% RH) .

Q. How does the hydrochloride salt form influence solubility and bioavailability?

  • pH-solubility profiling : Measure solubility in buffers (pH 1–7.4) to identify optimal formulation pH.
  • Salt dissociation studies : Use conductometric titration to assess Cl⁻ ion release kinetics.
  • In vitro permeability : Perform Caco-2 cell assays to correlate salt form with intestinal absorption .

Q. What strategies mitigate cytotoxicity during in vitro assays?

  • Dose-ranging studies : Pre-test viability (MTT assay) in HEK-293 or HepG2 cells to establish IC₅₀.
  • Prodrug design : Modify the propylamine chain with enzymatically cleavable groups (e.g., esters) to reduce off-target effects .

Q. How can synthetic scalability address batch inconsistencies?

  • Continuous flow chemistry : Improve reproducibility by automating reagent mixing and temperature control.
  • DoE (Design of Experiments) : Optimize parameters (e.g., temperature, residence time) via response surface methodology.
  • Crystallization engineering : Use anti-solvent addition (e.g., heptane) to enhance crystal purity and yield .

Data Contradiction and Mechanistic Analysis

Q. Why do enzymatic inhibition assays show variability across research groups?

Potential factors include:

  • Enzyme source differences (e.g., recombinant vs. tissue-extracted).
  • Assay buffer composition (divalent cations or detergents alter activity).
  • Pre-incubation time : Ensure equilibration between compound and enzyme before substrate addition .

Q. How to validate the compound’s role in modulating specific signaling pathways?

  • Western blotting : Quantify phosphorylation of downstream targets (e.g., MAPK, Akt).
  • Knockout models : Use CRISPR/Cas9 to delete putative receptor genes and assess activity loss.
  • Transcriptomics : Perform RNA-seq to identify differentially expressed genes post-treatment .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride

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